molecular formula C11H15BrN2O B13189449 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole

Cat. No.: B13189449
M. Wt: 271.15 g/mol
InChI Key: NDNSTKVNSRFWJR-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is a complex organic compound with the molecular formula C₁₁H₁₅BrN₂O This compound is notable for its unique structure, which includes a bromine atom, an ethyl group, and a bicyclic oxabicycloheptane moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole typically involves multiple steps. One common method includes the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicycloheptane structure . This intermediate can then be further functionalized to introduce the bromine and ethyl groups, followed by the formation of the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The bicyclic structure allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Bromo-1-ethyl-5-{7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structure. The oxabicycloheptane moiety may play a role in binding to these targets, while the pyrazole ring could be involved in modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethyl-5-{7-oxabicyclo[410]heptan-1-yl}-1H-pyrazole is unique due to the combination of its bromine atom, ethyl group, and pyrazole ring attached to the oxabicycloheptane structure

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

4-bromo-1-ethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)pyrazole

InChI

InChI=1S/C11H15BrN2O/c1-2-14-10(8(12)7-13-14)11-6-4-3-5-9(11)15-11/h7,9H,2-6H2,1H3

InChI Key

NDNSTKVNSRFWJR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C23CCCCC2O3

Origin of Product

United States

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